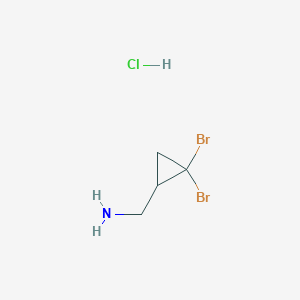
(2,2-Dibromocyclopropyl)methanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Dibromocyclopropyl)methanamine;hydrochloride: is a chemical compound with the molecular formula C4H7Br2N·HCl. It is a derivative of cyclopropane, featuring two bromine atoms attached to the cyclopropyl ring and an amine group attached to the methylene bridge. This compound is often used in research and development due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dibromocyclopropyl)methanamine;hydrochloride typically involves the bromination of cyclopropylmethanamine. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the cyclopropyl ring. The reaction is usually performed in the presence of a solvent such as dichloromethane or chloroform, and a brominating agent like bromine or N-bromosuccinimide (NBS).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and brominating agents, with stringent control over reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: (2,2-Dibromocyclopropyl)methanamine;hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), Alkoxide ions (RO-), Amine groups (NH2-)
Major Products Formed:
Oxidation: Formation of cyclopropylmethanone derivatives
Reduction: Formation of cyclopropylmethanamine derivatives
Substitution: Formation of substituted cyclopropylmethanamine derivatives
科学研究应用
Chemistry: (2,2-Dibromocyclopropyl)methanamine;hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various cyclopropane derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of cyclopropane derivatives on biological systems. It serves as a model compound to investigate the interactions of cyclopropane-containing molecules with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its unique structure allows for the exploration of novel pharmacophores and the development of compounds with improved therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymerization agents.
作用机制
The mechanism of action of (2,2-Dibromocyclopropyl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclopropyl ring and bromine atoms play a crucial role in its binding affinity and specificity. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.
相似化合物的比较
Cyclopropylmethanamine: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
(2-Bromocyclopropyl)methanamine: Contains only one bromine atom, resulting in different reactivity and properties.
Cyclopropylamine: A simpler structure without the methylene bridge, leading to different chemical behavior.
Uniqueness: (2,2-Dibromocyclopropyl)methanamine;hydrochloride is unique due to the presence of two bromine atoms on the cyclopropyl ring. This structural feature imparts distinct reactivity and properties, making it valuable in various research and industrial applications.
属性
IUPAC Name |
(2,2-dibromocyclopropyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br2N.ClH/c5-4(6)1-3(4)2-7;/h3H,1-2,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMRPXPWILGGBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Br)Br)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
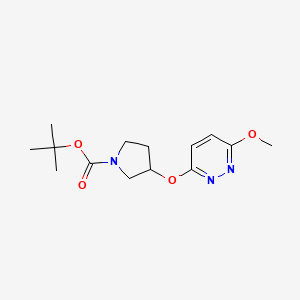
![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2390438.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2390439.png)
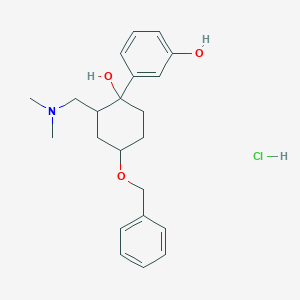
![2-Isopropyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2390441.png)
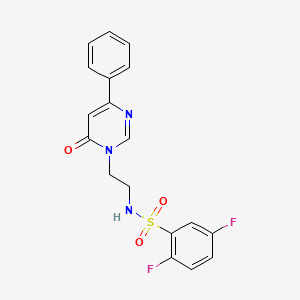
![2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one](/img/structure/B2390443.png)
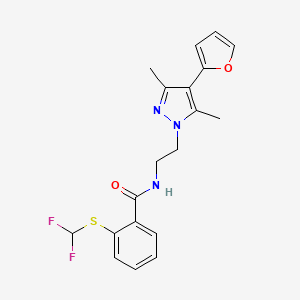
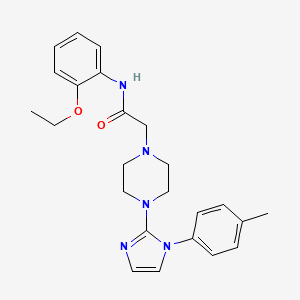
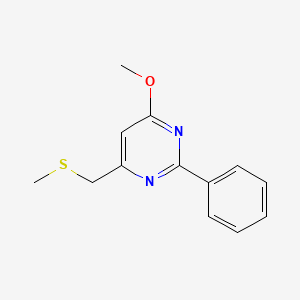
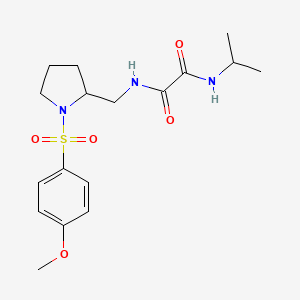
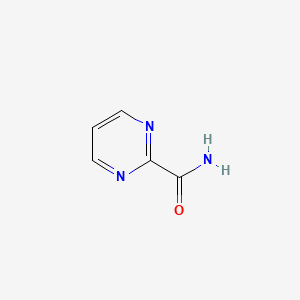

![3-(2-chloro-6-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2390456.png)
